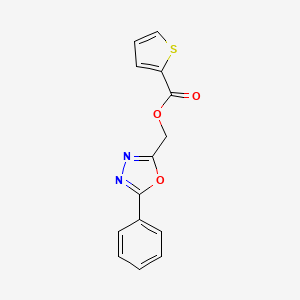![molecular formula C19H25N3O2 B5142419 N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide](/img/structure/B5142419.png)
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide, also known as AZD-9496, is a selective estrogen receptor downregulator (SERD) developed by AstraZeneca. It is a potential treatment for estrogen receptor-positive breast cancer, which accounts for approximately 70% of all breast cancer cases.
Wirkmechanismus
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide works by binding to the estrogen receptor and inducing its degradation. This leads to a decrease in the expression of estrogen-responsive genes, which are often overexpressed in breast cancer cells. By downregulating the estrogen receptor, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide effectively blocks the growth and proliferation of estrogen receptor-positive breast cancer cells.
Biochemical and Physiological Effects
In addition to its anti-tumor effects, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to have other physiological effects. For example, it has been shown to decrease bone resorption and increase bone density in preclinical models. This suggests that N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide may have potential as a treatment for osteoporosis, a condition characterized by low bone density and increased risk of fractures.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide in lab experiments is its specificity for the estrogen receptor. This makes it a useful tool for studying the role of the estrogen receptor in breast cancer and other estrogen-responsive tissues. However, one limitation of using N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide is its relatively short half-life, which may make it difficult to achieve sustained inhibition of the estrogen receptor in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide. One area of interest is the development of combination therapies that include N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide and other targeted therapies for breast cancer. Another potential direction is the use of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide in the treatment of other estrogen-responsive cancers, such as endometrial and ovarian cancer. Finally, there is interest in further exploring the potential use of N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide as a treatment for osteoporosis and other bone-related conditions.
Synthesemethoden
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide was synthesized using a multi-step process. The first step involved the preparation of 2-(1-azocanyl)-3-pyridinyl)methanol. This was achieved by the reaction of 2-pyridinemethanol with 1-bromo-2-chloroethane in the presence of potassium carbonate. The resulting product was then reacted with 2-methyl-3-furoic acid in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide.
Wissenschaftliche Forschungsanwendungen
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide has been extensively studied for its potential use in the treatment of estrogen receptor-positive breast cancer. It has been shown to be effective in preclinical models of breast cancer, including those resistant to other forms of hormonal therapy. In addition, N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide has been shown to have minimal effects on the endometrium, making it a potentially safer treatment option for breast cancer patients.
Eigenschaften
IUPAC Name |
N-[[2-(azocan-1-yl)pyridin-3-yl]methyl]-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-15-17(9-13-24-15)19(23)21-14-16-8-7-10-20-18(16)22-11-5-3-2-4-6-12-22/h7-10,13H,2-6,11-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIJXAQPEPRETB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=C(N=CC=C2)N3CCCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-2-methyl-3-furamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-{[3-(3,4-dimethoxybenzoyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B5142341.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5142367.png)
![4-methoxybenzyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5142372.png)

![3-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)benzonitrile](/img/structure/B5142380.png)
![3-[4-(benzyloxy)-3-methoxyphenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5142381.png)
![2-imino-5-(2-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-1,3-thiazolidin-4-one](/img/structure/B5142391.png)
![(3aS*,6aR*)-3-[3-(4-methoxyphenyl)propyl]-N,N-dimethyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-sulfonamide](/img/structure/B5142396.png)
![5-(1,3-benzodioxol-5-yl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5142400.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(3-thienyl)acetamide](/img/structure/B5142407.png)
![5-[(2,6-difluorophenoxy)methyl]-N-[2-(trifluoromethoxy)benzyl]-3-isoxazolecarboxamide](/img/structure/B5142420.png)
![N-{[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonothioyl}-5-(2,4-dichlorophenyl)-2-furamide](/img/structure/B5142425.png)
![1-(2-phenylethyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5142436.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5142451.png)